molecular formula C10H8BrNS B1273581 5-Bromo-2-methyl-4-phenyl-1,3-thiazole CAS No. 78502-81-5

5-Bromo-2-methyl-4-phenyl-1,3-thiazole

Cat. No. B1273581
CAS RN: 78502-81-5
M. Wt: 254.15 g/mol
InChI Key: YBIVQJKFCJWQSA-UHFFFAOYSA-N
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Description

The compound 5-Bromo-2-methyl-4-phenyl-1,3-thiazole is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen within a five-membered ring structure. Thiazoles are known for their diverse applications in medicinal chemistry and as intermediates in organic synthesis. The presence of a bromine atom and a phenyl group in the compound suggests potential reactivity and utility in further chemical transformations .

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions and the use of halogens for further functionalization. For instance, the reaction of N-(5-chloropyridin-2-yl)-N'N'-dialkylthioureas with phenacyl bromides yields trisubstituted thiazoles, indicating a method that could potentially be adapted for the synthesis of 5-Bromo-2-methyl-4-phenyl-1,3-thiazole . Additionally, bromination of 4-substituted thiazolylhydrazones has been shown to lead to the formation of 5-halo derivatives, which could be a relevant step in the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be characterized using various spectroscopic techniques. For example, the crystal structure of 2-Bromo-4-phenyl-1,3-thiazole, a related compound, shows that the thiazole and phenyl rings are inclined at a small angle, suggesting a planar geometry that could be similar in 5-Bromo-2-methyl-4-phenyl-1,3-thiazole . The crystal structure of other thiazole derivatives, such as 5-(5-bromo-2-thienyl)-1-(phenyl)-3-phenyl-2-pyrazoline, has been confirmed by X-ray diffraction studies, which could also be applied to determine the structure of 5-Bromo-2-methyl-4-phenyl-1,3-thiazole .

Chemical Reactions Analysis

Thiazole derivatives participate in various chemical reactions, often acting as intermediates or reactants. The presence of a bromine atom in the 5-Bromo-2-methyl-4-phenyl-1,3-thiazole molecule suggests potential for nucleophilic substitution reactions, as seen in the bromination of thiazolylhydrazones . Additionally, the compound could potentially undergo reactions with phenacyl bromides, as demonstrated by the synthesis of related thiazole compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be inferred from related compounds. For example, the crystal packing of 2-Bromo-4-phenyl-1,3-thiazole exhibits short intermolecular S⋯Br contacts, which could also be expected in 5-Bromo-2-methyl-4-phenyl-1,3-thiazole . The IR spectrum of related compounds provides information on functional group vibrations, such as C-H and C=C aromatic bond stretchings, which are likely to be present in 5-Bromo-2-methyl-4-phenyl-1,3-thiazole as well . The molecular cocrystals of related thiazole derivatives demonstrate hydrogen bonding and π-π interactions, which could influence the solubility and melting point of 5-Bromo-2-methyl-4-phenyl-1,3-thiazole .

Scientific Research Applications

  • Synthesis of Indole Derivatives

    • Field : Organic Chemistry
    • Application : Thiazole derivatives are used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .
    • Results : Indole derivatives play a main role in cell biology and have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body .
  • Diverse Biological Activities

    • Field : Medicinal Chemistry
    • Application : Thiazole derivatives have diverse biological activities and are used to create antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
    • Results : Thiazoles are found in many potent biologically active compounds .
  • Antimicrobial Drug

    • Field : Medicinal Chemistry
    • Application : Thiazole derivatives are used in the synthesis of sulfathiazole, an antimicrobial drug .
    • Results : Sulfathiazole is a potent biologically active compound .
  • Antiretroviral Drug

    • Field : Medicinal Chemistry
    • Application : Thiazole derivatives are used in the synthesis of Ritonavir, an antiretroviral drug .
    • Results : Ritonavir is a potent biologically active compound .
  • Antifungal Drug

    • Field : Medicinal Chemistry
    • Application : Thiazole derivatives are used in the synthesis of Abafungin, an antifungal drug . It is mostly used topically to suppress skin infections caused by various fungi .
    • Results : Abafungin is a potent biologically active compound .
  • Antineoplastic Drug

    • Field : Medicinal Chemistry
    • Application : Thiazole derivatives are used in the synthesis of Bleomycine and Tiazofurin, antineoplastic drugs .
    • Results : Bleomycine and Tiazofurin are potent biologically active compounds .
  • Antibacterial and Antimycobacterial Activities

    • Field : Medicinal Chemistry
    • Application : The derivatives of 1,3-diazole, which is a type of thiazole, show different biological activities such as antibacterial and antimycobacterial .
    • Results : These compounds have been reported to have significant antibacterial and antimycobacterial activities .
  • Anti-inflammatory Activities

    • Field : Medicinal Chemistry
    • Application : The derivatives of 1,3-diazole are also used for their anti-inflammatory properties .
    • Results : These compounds have been reported to have significant anti-inflammatory activities .
  • Antitumor Activities

    • Field : Medicinal Chemistry
    • Application : The derivatives of 1,3-diazole are used for their antitumor properties .
    • Results : These compounds have been reported to have significant antitumor activities .
  • Antidiabetic Activities

    • Field : Medicinal Chemistry
    • Application : The derivatives of 1,3-diazole are used for their antidiabetic properties .
    • Results : These compounds have been reported to have significant antidiabetic activities .
  • Anti-allergic and Antipyretic Activities

    • Field : Medicinal Chemistry
    • Application : The derivatives of 1,3-diazole are used for their anti-allergic and antipyretic properties .
    • Results : These compounds have been reported to have significant anti-allergic and antipyretic activities .
  • Antiviral and Antioxidant Activities

    • Field : Medicinal Chemistry
    • Application : The derivatives of 1,3-diazole are used for their antiviral and antioxidant properties .
    • Results : These compounds have been reported to have significant antiviral and antioxidant activities .

properties

IUPAC Name

5-bromo-2-methyl-4-phenyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNS/c1-7-12-9(10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIVQJKFCJWQSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)Br)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394216
Record name 5-bromo-2-methyl-4-phenyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methyl-4-phenyl-1,3-thiazole

CAS RN

78502-81-5
Record name 5-bromo-2-methyl-4-phenyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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